molecular formula C21H27ClFN3O3S B2731121 2-fluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride CAS No. 1330291-99-0

2-fluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride

Cat. No.: B2731121
CAS No.: 1330291-99-0
M. Wt: 455.97
InChI Key: JYIXUFUNZWVISY-UHFFFAOYSA-N
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Description

2-Fluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride is a synthetic benzamide derivative characterized by a fluorinated aromatic ring, a sulfonamide-linked ethyl chain, and a phenethyl-substituted piperazine moiety. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

2-fluoro-N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O3S.ClH/c22-20-9-5-4-8-19(20)21(26)23-11-17-29(27,28)25-15-13-24(14-16-25)12-10-18-6-2-1-3-7-18;/h1-9H,10-17H2,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIXUFUNZWVISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the acylation of 2-fluorobenzoic acid with an appropriate amine to form the benzamide core.

    Sulfonylation: The benzamide is then subjected to sulfonylation using a sulfonyl chloride derivative to introduce the sulfonyl group.

    Piperazine Substitution: The sulfonylated intermediate is reacted with 4-phenethylpiperazine under basic conditions to form the desired piperazine derivative.

    Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The fluoro group on the benzamide core can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of piperazine compounds exhibit antitumor properties. Studies have shown that modifications to the piperazine structure can enhance cytotoxic effects against various cancer cell lines. For example, compounds similar to 2-fluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride have demonstrated significant activity against prostate cancer cells, suggesting potential as anticancer agents .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological properties. The incorporation of a phenethyl group enhances interaction with neurotransmitter receptors, which may lead to anxiolytic or antidepressant effects. This compound's structure suggests it could modulate serotonin or dopamine pathways, making it a candidate for further investigation in treating mood disorders .

Anticancer Studies

A study published in Molecules evaluated the efficacy of various arylpiperazine derivatives against prostate cancer cells. The results indicated that compounds with similar structural motifs to this compound showed promising cytotoxicity, leading to apoptosis in cancer cells. The study highlighted the importance of structural modifications for enhancing biological activity .

Neuropharmacological Research

Another case study focused on the neuropharmacological profile of piperazine derivatives. Researchers found that compounds structurally related to this compound exhibited significant binding affinity for serotonin receptors, which may contribute to their anxiolytic effects. This suggests potential applications in treating anxiety disorders .

Data Table: Summary of Biological Activities

Activity TypeCompound Structure SimilarityObserved EffectReference
AntitumorAryl-piperazine derivativesCytotoxicity against prostate cancer cells
NeuropharmacologicalPiperazine-basedSerotonin receptor binding

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride involves its interaction with specific molecular targets, likely including neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, suggesting potential effects on mood and cognition. The sulfonyl group may enhance binding affinity and specificity, while the fluoro substitution can influence the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Relevance

N-(2-(Dimethylamino)Ethyl)-N-(4-Fluorobenzo[d]Thiazol-2-yl)-4-(Piperidin-1-ylsulfonyl)Benzamide Hydrochloride (CAS 1215321-47-3)
  • Structural Differences: Replaces the phenethylpiperazine sulfonyl group with a piperidine sulfonyl moiety. Incorporates a 4-fluorobenzo[d]thiazole ring instead of the simple fluorobenzamide. Features a dimethylaminoethyl side chain.
  • Functional Implications: The benzo[d]thiazole group may enhance aromatic stacking interactions with hydrophobic enzyme pockets. Piperidine sulfonyl vs.
N-(2,4-Dichlorophenyl)-4-(Ethoxymethoxy)Benzamide (Etobenzanid)
  • Structural Differences :
    • Lacks the sulfonamide-piperazine component.
    • Contains 2,4-dichlorophenyl and ethoxymethoxy substituents.
  • Functional Implications :
    • Primarily used as a herbicide (inhibits cell wall synthesis in plants).
    • The absence of a sulfonamide linker reduces hydrogen-bonding capacity, limiting neurological applications compared to the target compound .
Fluorinated Sulfonamide Polymers (e.g., CAS 68957-53-9)
  • Structural Differences :
    • Fluorinated alkyl chains (e.g., tridecafluorohexyl) dominate the structure.
    • Polymerized backbones instead of benzamide cores.
  • Functional Implications :
    • Designed for surface-active properties (e.g., water repellency in coatings).
    • Lack a bioactive aromatic scaffold, rendering them pharmacologically irrelevant .

Comparative Analysis of Physicochemical Properties

Property Target Compound CAS 1215321-47-3 Etobenzanid Fluorinated Polymers
Molecular Weight ~514 g/mol (est.) ~550 g/mol (est.) 328.2 g/mol 500–1000+ g/mol
LogP (Lipophilicity) Moderate (piperazine) High (thiazole) High (Cl groups) Extremely high (fluorine)
Solubility High (HCl salt) Moderate Low Low (polymer)
Primary Use Pharma (hypothetical) Pharma (hypothetical) Herbicide Industrial coatings

Mechanistic and Selectivity Considerations

  • Target Compound : Likely interacts with serotonin or dopamine receptors due to the phenethylpiperazine group, similar to antipsychotic agents. Fluorine may reduce oxidative metabolism in the liver.
  • CAS 1215321-47-3: The benzo[d]thiazole moiety could target kinase enzymes or DNA-binding proteins, while the dimethylaminoethyl chain may confer cationic interactions.
  • Fluorinated Polymers: Function via physical properties (e.g., non-stick surfaces) rather than biochemical interactions.

Biological Activity

2-Fluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride (CAS Number: 1330291-99-0) is a synthetic organic compound characterized by its unique structural features, including a fluorine atom, a sulfonyl group, and a piperazine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development.

The molecular formula of this compound is C21H27ClFN3O3SC_{21}H_{27}ClFN_{3}O_{3}S, with a molecular weight of 456.0 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

PropertyValue
Molecular FormulaC21H27ClFN3O3S
Molecular Weight456.0 g/mol
CAS Number1330291-99-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The sulfonyl group and the piperazine ring contribute significantly to its binding affinity and specificity. Preliminary studies suggest that the compound may exhibit antimicrobial , antiviral , and anticancer properties.

Biological Activity Studies

Recent research has focused on evaluating the biological effects of this compound through various in vitro and in vivo models.

Antimicrobial Activity

In vitro assays have demonstrated that this compound exhibits significant antimicrobial activity against a range of bacterial strains. For instance, studies indicated an inhibitory effect on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In particular, it showed promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.

Study FocusFindings
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInhibits MCF-7 and A549 cell proliferation

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various benzamide derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus.
  • Case Study on Anticancer Activity : In a preclinical trial reported in Cancer Research, the compound was tested against multiple cancer cell lines. The results showed a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 20 µM for MCF-7 cells.

Q & A

Q. What are the key synthetic pathways and optimization strategies for 2-fluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride?

  • Methodology : The synthesis typically involves:
  • Sulfonation : Introducing the sulfonyl group to the piperazine scaffold (e.g., using sulfonyl chlorides under reflux conditions) .

  • Coupling Reactions : Amide bond formation between the sulfonated piperazine and the fluorobenzoyl moiety, often mediated by coupling agents like EDCI or HOBt .

  • Hydrochloride Salt Formation : Final treatment with HCl in ethanol to precipitate the hydrochloride salt .

  • Optimization : Adjusting reaction time, temperature, and stoichiometry can improve yields. For example, prolonged reflux (5–12 hours) and excess reagents (1.5–2 equivalents) are common .

    • Data Table :
StepReagents/ConditionsYield (%)Reference
SulfonationSOCl₂, 1033 K, 5 h~70%
Amide CouplingEDCI, HOBt, RT, 12 h48–64%
Salt FormationHCl/EtOH, RT85–90%

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodology :
  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm structural integrity. Key peaks include aromatic protons (δ 6.4–8.0 ppm) and piperazine methylene groups (δ 2.3–3.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS identifies the molecular ion peak (e.g., m/z 488.6 [M+H]⁺ for analogs) .
  • TLC : Silica gel plates with EtOAc/hexane (1:1) monitor reaction progress .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays (e.g., IC₅₀ variations)?

  • Methodology :
  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
  • Orthogonal Assays : Compare results from enzymatic assays (e.g., fluorometric) with cell-based viability tests (e.g., MTT) .
  • Buffer Conditions : Test activity in varying pH (6.5–7.5) and ionic strength to identify assay-specific artifacts .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the piperazine-sulfonyl moiety?

  • Methodology :
  • Substituent Variation : Synthesize analogs with modified phenethyl groups (e.g., 4-fluoro, 4-methoxy) or piperazine substituents .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Maestro) to model binding interactions with target enzymes .
  • Biological Testing : Screen analogs against target receptors (e.g., GPCRs) and off-target panels to assess selectivity .

Q. How can solubility and stability challenges be addressed during formulation studies?

  • Methodology :
  • Co-Solvents : Use DMSO/PEG-400 mixtures (10–20% v/v) to enhance aqueous solubility .
  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Lyophilization : Convert to a stable lyophilized powder using trehalose or mannitol as cryoprotectants .

Q. What experimental designs are optimal for validating target engagement in vitro and in vivo?

  • Methodology :
  • Pull-Down Assays : Use biotinylated probes to isolate target proteins from cell lysates .
  • PET Imaging : Radiolabel the compound with ¹⁸F for in vivo biodistribution studies .
  • Knockout Models : Compare activity in wild-type vs. CRISPR/Cas9-engineered cells lacking the target protein .

Contradiction Analysis

Q. How should researchers interpret conflicting solubility data across different solvent systems?

  • Methodology :
  • Solvent Polarity : Test solubility in DMSO (high polarity) vs. chloroform (low polarity) to identify solvent-dependent aggregation .
  • Dynamic Light Scattering (DLS) : Detect nanoparticle formation in aqueous buffers, which may falsely indicate low solubility .

Methodological Framework

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

  • Methodology :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
  • ANOVA with Tukey’s Test : Compare multiple dose groups for significance (p < 0.05) .

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